n-Isopropyl-4-methoxypentan-1-amine
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Overview
Description
n-Isopropyl-4-methoxypentan-1-amine: is an organic compound with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol . It is primarily used for research purposes and is not intended for human use . This compound is characterized by its isopropyl group attached to the nitrogen atom and a methoxy group on the pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of primary amines, such as n-Isopropyl-4-methoxypentan-1-amine, typically involves the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . One common method is the reductive amination of ketones or aldehydes using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen with a metal catalyst .
Industrial Production Methods: Industrial production of amines often involves the hydrogenation of nitriles or the amination of alcohols using ammonia and hydrogen over a metal catalyst . These methods are scalable and provide high yields of the desired amine.
Chemical Reactions Analysis
Types of Reactions: n-Isopropyl-4-methoxypentan-1-amine can undergo various chemical reactions, including:
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and acyl chlorides are commonly used in substitution reactions involving amines.
Major Products Formed:
Scientific Research Applications
n-Isopropyl-4-methoxypentan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-Isopropyl-4-methoxypentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The isopropyl and methoxy groups may influence its binding affinity and specificity towards these targets . The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
n-Isopropyl-4-methoxypentan-1-amine: shares structural similarities with other amines such as n-Propylamine and n-Butylamine , which also contain an alkyl group attached to the nitrogen atom.
Methoxy-substituted amines: like 4-Methoxyphenethylamine and 4-Methoxyamphetamine have similar functional groups but differ in their overall structure and properties.
Uniqueness:
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
4-methoxy-N-propan-2-ylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-8(2)10-7-5-6-9(3)11-4/h8-10H,5-7H2,1-4H3 |
InChI Key |
RIPVFSZRLQYQNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC(C)OC |
Origin of Product |
United States |
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